molecular formula C14H16N4O4S2 B2441232 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 868973-39-1

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2441232
CAS No.: 868973-39-1
M. Wt: 368.43
InChI Key: LPBUTERTRZAJJD-UHFFFAOYSA-N
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Description

“N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C16H18N4O3S2. It has an average mass of 378.469 Da and a monoisotopic mass of 378.082031 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a “cost-effective” approach to the synthesis of a non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was proposed. The 5-amino-1,3,4-thiadiazol-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. In a similar compound, the structure was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3. It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds. Its ACD/LogP is 2.93, and its polar surface area is 147 Å2 .

Scientific Research Applications

Enzyme Inhibition for Therapeutic Applications

Research into compounds with a thiadiazole structure, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, has demonstrated significant potential in enzyme inhibition. These compounds are explored for their ability to inhibit kidney-type glutaminase (GLS), with implications for cancer therapy. BPTES analogs, including ones structurally similar to the compound , have shown promise in inhibiting the growth of human lymphoma cells both in vitro and in mouse xenograft models due to their allosteric inhibition of GLS. This suggests that N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide could have potential applications in cancer research, particularly in targeting enzyme systems relevant to cancer cell metabolism (Shukla et al., 2012).

Antimicrobial Activity

Compounds featuring the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties. For example, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2-sulfanyl acetamide were developed and assessed for their inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds exhibited relative activity against AChE, indicating potential as antimicrobial or enzyme-inhibitory agents, which could extend to compounds like this compound (Siddiqui et al., 2013).

Future Directions

Compounds with similar structures have been studied for their anticancer properties, indicating potential future directions for research . Further studies could explore the compound’s potential therapeutic applications and optimize its synthesis.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-21-9-4-3-8(5-10(9)22-2)6-12(20)16-13-17-18-14(24-13)23-7-11(15)19/h3-5H,6-7H2,1-2H3,(H2,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUTERTRZAJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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